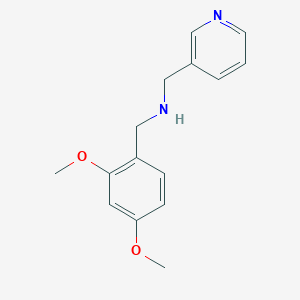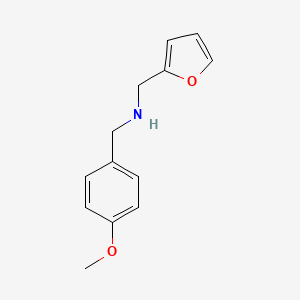
1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Descripción general
Descripción
1-Methyl-2-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3NO2. It is a yellow crystalline powder with a distinct odor. This compound is primarily used as a raw material in the production of pesticides, insecticides, and fungicides due to its high efficacy against certain insects, fungi, and bacteria.
Métodos De Preparación
1-Methyl-2-nitro-4-(trifluoromethyl)benzene is typically synthesized through the trifluoromethylation of 4-methyl-3-nitrobenzoic acid. The process involves reacting 4-methyl-3-nitrobenzoic acid with trifluoromethanesulfonyl fluoride under specific conditions to yield the desired product. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Análisis De Reacciones Químicas
1-Methyl-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tetrahydroxydiboron and 4,4’-bipyridine as an organocatalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and trifluoromethyl groups, which influence the reactivity of the benzene ring.
Common reagents and conditions used in these reactions include reducing agents like tetrahydroxydiboron and catalysts like 4,4’-bipyridine. Major products formed from these reactions include amino derivatives and substituted benzene compounds .
Aplicaciones Científicas De Investigación
1-Methyl-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of other trifluoromethylated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs with improved efficacy and safety profiles.
Industry: It is employed in the manufacture of pesticides, insecticides, and fungicides, contributing to agricultural productivity.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial and insecticidal effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its penetration into biological membranes.
Comparación Con Compuestos Similares
1-Methyl-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Methyl-5-nitrobenzotrifluoride: Similar in structure but differs in the position of the nitro and trifluoromethyl groups.
1-Methyl-4-nitro-2-(trifluoromethyl)benzene: Another isomer with different positions of the functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-methyl-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERJFHPHSUIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363017 | |
| Record name | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65754-26-9 | |
| Record name | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1300343.png)
![4-[2-(4-Nitrophenoxy)ethyl]morpholine](/img/structure/B1300344.png)


![furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1300356.png)
